TTK Kinase Inhibition: Measured Activity and Structural Determinants Relative to PARP-Focused Analogs
This compound exhibits TTK kinase inhibitory activity with an IC₅₀ of 5.60 μM, measured in a biochemical kinase assay at pH 7.7 [1]. The compound's 2-methylpyridine-3-carbonylamino moiety at the benzimidazole 2-position and the tert-butyl carbamate-protected butylamine N1-substituent distinguish it structurally from potent PARP-1 benzimidazole-4-carboxamides (e.g., 6b, IC₅₀ = 8.65 nM; Olaparib, IC₅₀ = 2.77 nM) [2]. In PARP inhibitor scaffolds, the N1-substituent position is typically unsubstituted or bears small alkyl groups, and 2-position substitution is critical for PARP-1 binding pocket occupancy. The distinct substitution pattern of this compound correlates with its modest TTK activity rather than potent PARP inhibition, highlighting target preference divergence.
| Evidence Dimension | TTK kinase inhibition vs. PARP-1 inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 5.60 μM (5,600 nM) against TTK |
| Comparator Or Baseline | Representative PARP-1 benzimidazole-4-carboxamides: 6b IC₅₀ = 8.65 nM; Olaparib IC₅₀ = 2.77 nM |
| Quantified Difference | Target compound TTK IC₅₀ is 647× weaker than 6b PARP-1 IC₅₀; PARP-1 activity for target compound not reported (inference based on structural divergence) |
| Conditions | Biochemical kinase inhibition assay, pH 7.7, TTK target (Human); PARP-1 enzymatic assay for comparators |
Why This Matters
This matters for scientific selection because users evaluating compounds for kinase-focused screening campaigns require explicit target engagement data rather than extrapolating from PARP inhibitor literature—substitution without this data would introduce uncontrolled target bias.
- [1] BindingDB Entry. MonomerID 190357. IC₅₀ = 5.60E+3 nM against dual specificity protein kinase TTK (Homo sapiens). DOI: 10.7270/Q24Q7S5H. View Source
- [2] Design, Synthesis, and Evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 Inhibitors. Chinese Journal of Medicinal Chemistry. Compound 6b IC₅₀ = 8.65 nM; Olaparib IC₅₀ = 2.77 nM. View Source
